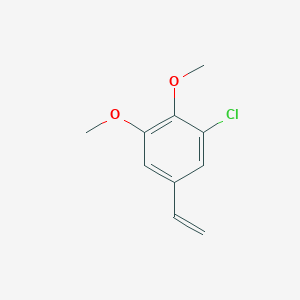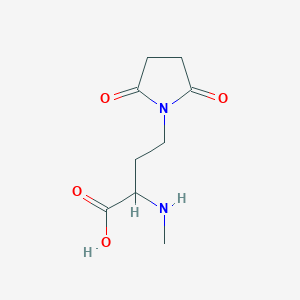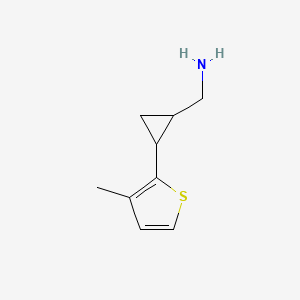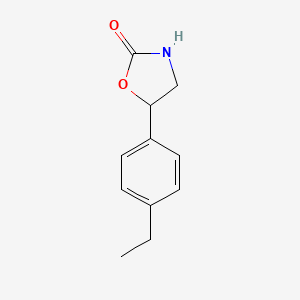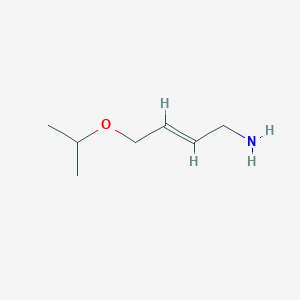![molecular formula C10H24ClNOSi B15324354 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride, mixture of diastereomers, is a complex organic compound featuring a cyclobutane ring substituted with methoxymethyl and trimethylsilyl groups
Métodos De Preparación
The synthesis of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride involves multiple steps, starting with the formation of the cyclobutane ring. The key steps include:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Methoxymethyl and Trimethylsilyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxymethyl chloride and trimethylsilyl chloride.
Amination and Hydrochloride Formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or trimethylsilyl groups using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. Specific pathways involved would depend on the context of its application.
Comparación Con Compuestos Similares
Similar compounds include other cyclobutane derivatives with different substituents. For example:
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopropane: This compound has a cyclopropane ring instead of a cyclobutane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclohexane: This compound features a cyclohexane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopentane: This compound has a cyclopentane ring.
The uniqueness of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride lies in its specific ring structure and the combination of substituents, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H24ClNOSi |
|---|---|
Peso molecular |
237.84 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23NOSi.ClH/c1-12-8-10(11)5-9(6-10)7-13(2,3)4;/h9H,5-8,11H2,1-4H3;1H |
Clave InChI |
XSNHQMNMVSNYGR-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC(C1)C[Si](C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


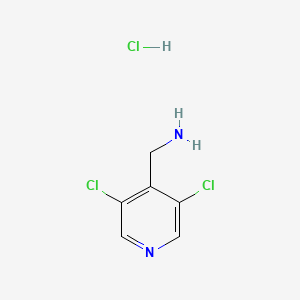
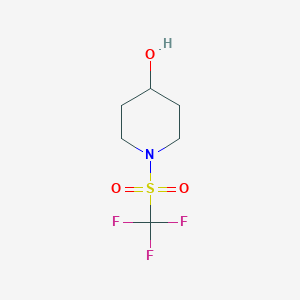

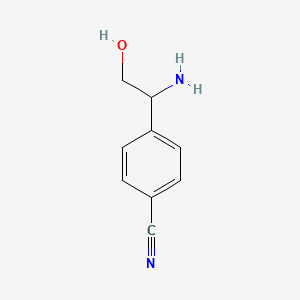
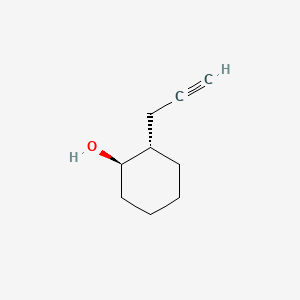
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
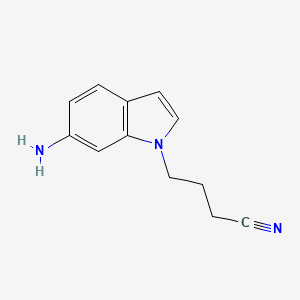
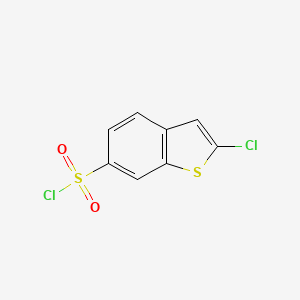
![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
